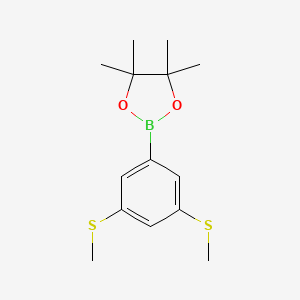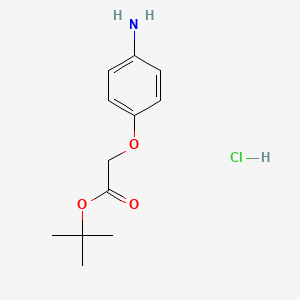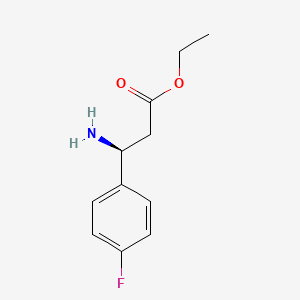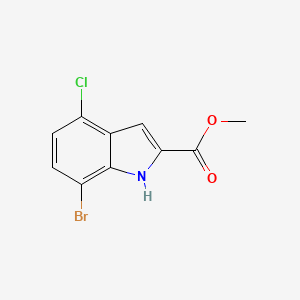![molecular formula C24H25NO4 B13519211 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid: is a complex organic compound with the following IUPAC name: 7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid . It has a molecular weight of 391.47 g/mol.
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and may vary depending on the manufacturer. Typically, pharmaceutical companies or research institutions develop their own optimized processes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the compound can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups may be possible.
Substitution: The compound may participate in substitution reactions at various positions.
Other Reactions: Further investigations are needed to explore its reactivity fully.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Other Reactions: Acid-catalyzed or base-catalyzed reactions may be relevant.
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed experimental data would be required to identify major products.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It could serve as a potential drug candidate due to its unique structure.
Peptide Synthesis: Related compounds (such as Fmoc amino acid azides) are useful as coupling agents in peptide synthesis .
Materials Science: It may have applications in materials science or polymer chemistry.
Mechanism of Action
The exact mechanism of action remains elusive without specific studies. Researchers would need to investigate its interactions with biological targets and pathways.
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-8-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-22(27)21-14-24(10-5-11-24)12-13-25(21)23(28)29-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27) |
InChI Key |
AGDDSZAEZYGOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)

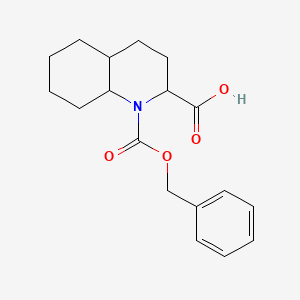

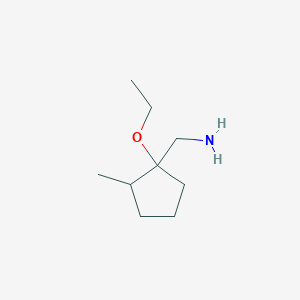
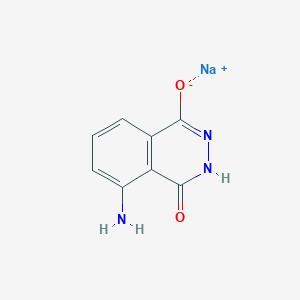

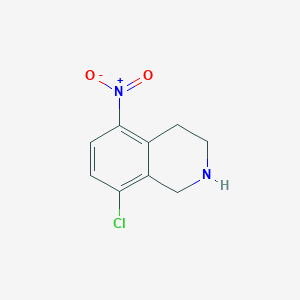
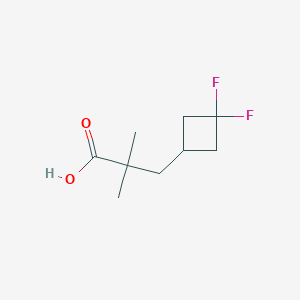
![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)
